molecular formula C9H10O3S B14031583 2-(Phenylsulfinyl)propanoic acid

2-(Phenylsulfinyl)propanoic acid

Katalognummer: B14031583
Molekulargewicht: 198.24 g/mol
InChI-Schlüssel: AKFBEKJEDUGXEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Phenylsulfinyl)propanoic acid is an organic compound with the molecular formula C9H10O3S. It is characterized by the presence of a phenylsulfinyl group attached to a propanoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(Phenylsulfinyl)propanoic acid can be synthesized through several methods. One common approach involves the oxidation of 2-(phenylthio)propanoic acid using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions and yields the desired sulfoxide product.

Industrial Production Methods

Industrial production of this compound may involve similar oxidation processes but on a larger scale. The choice of oxidizing agent and reaction conditions can be optimized to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Phenylsulfinyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.

    Reduction: The sulfoxide group can be reduced back to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The phenylsulfinyl group can participate in nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products

    Oxidation: 2-(Phenylsulfonyl)propanoic acid.

    Reduction: 2-(Phenylthio)propanoic acid.

    Substitution: Products depend on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Phenylsulfinyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Phenylsulfinyl)propanoic acid involves its interaction with various molecular targets. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the phenylsulfinyl group can interact with enzymes and proteins, modulating their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Phenylthio)propanoic acid: The reduced form of 2-(Phenylsulfinyl)propanoic acid.

    2-(Phenylsulfonyl)propanoic acid: The oxidized form of this compound.

    2-(Phenylsulfinyl)butanoic acid: A homologous compound with an additional carbon in the backbone.

Uniqueness

This compound is unique due to its specific sulfoxide functional group, which imparts distinct reactivity and properties compared to its sulfide and sulfone analogs. This makes it a valuable compound for various chemical transformations and applications.

Eigenschaften

Molekularformel

C9H10O3S

Molekulargewicht

198.24 g/mol

IUPAC-Name

2-(benzenesulfinyl)propanoic acid

InChI

InChI=1S/C9H10O3S/c1-7(9(10)11)13(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)

InChI-Schlüssel

AKFBEKJEDUGXEP-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)O)S(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.